Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate
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Overview
Description
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate typically involves the reaction of dimethyl phosphite with an oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the oxolane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Diethyl ethylphosphonate
- Trimethyl phosphite
Comparison
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to other phosphonates. This structural feature enhances its reactivity and potential applications in various fields. Similar compounds, such as Dimethyl methylphosphonate and Diethyl ethylphosphonate, lack this ring structure and therefore exhibit different reactivity and applications.
Properties
CAS No. |
79872-67-6 |
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Molecular Formula |
C8H17O5P |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
2-(1-dimethoxyphosphorylethoxy)oxolane |
InChI |
InChI=1S/C8H17O5P/c1-7(14(9,10-2)11-3)13-8-5-4-6-12-8/h7-8H,4-6H2,1-3H3 |
InChI Key |
QBMPEFNQXFAZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1CCCO1)P(=O)(OC)OC |
Origin of Product |
United States |
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